molecular formula C13H9ClN2O2S B11476894 1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one

1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one

Cat. No.: B11476894
M. Wt: 292.74 g/mol
InChI Key: WCSBTVDKULXGGW-UHFFFAOYSA-N
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Description

1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one is a complex organic compound that belongs to the class of oxazoloquinolines This compound is characterized by its unique structure, which includes a chloro-substituted oxazoloquinoline ring fused with a sulfanyl propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. This can result in anti-inflammatory or anti-cancer effects, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro[1,3]oxazolo[4,5-h]quinoline-2-carboxylic acid
  • 1-(3-{[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]methyl}-4-methoxyphenyl)ethanone

Uniqueness

1-[(5-Chloro[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one is unique due to its specific structural features, such as the chloro-substituted oxazoloquinoline ring and the sulfanyl propanone group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C13H9ClN2O2S

Molecular Weight

292.74 g/mol

IUPAC Name

1-[(5-chloro-[1,3]oxazolo[4,5-h]quinolin-2-yl)sulfanyl]propan-2-one

InChI

InChI=1S/C13H9ClN2O2S/c1-7(17)6-19-13-16-10-5-9(14)8-3-2-4-15-11(8)12(10)18-13/h2-5H,6H2,1H3

InChI Key

WCSBTVDKULXGGW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC1=NC2=CC(=C3C=CC=NC3=C2O1)Cl

Origin of Product

United States

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